3-(2,4-Difluorophenyl)benzaldehyde
Description
3-(2,4-Difluorophenyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a 2,4-difluorophenyl group. Its molecular formula is $ \text{C}{13}\text{H}8\text{F}_2\text{O} $, with a molecular weight of 218.2 g/mol. The compound’s structure combines the electrophilic aldehyde group with electron-withdrawing fluorine atoms, influencing its reactivity and physical properties.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHPVIPVHFTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374243 | |
| Record name | 3-(2,4-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728918-77-2 | |
| Record name | 3-(2,4-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)benzaldehyde typically involves the following steps:
Friedel-Crafts Acylation: This method involves the reaction of 2,4-difluorobenzene with benzene in the presence of an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation of 3-(2,4-Difluorophenyl)toluene: Another approach is the oxidation of 3-(2,4-Difluorophenyl)toluene using oxidizing agents like chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation with bromine (Br2) in the presence of iron (Fe) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 3-(2,4-Difluorophenyl)benzoic acid.
Reduction: 3-(2,4-Difluorophenyl)benzyl alcohol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
Organic Synthesis
3-(2,4-Difluorophenyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives which can exhibit distinct chemical properties and biological activities.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in drug-resistant cancer cells .
- Antimicrobial Properties : The fluorinated aromatic system enhances biological activity compared to non-fluorinated counterparts, making it a candidate for antimicrobial agents .
Material Science
In materials science, this compound is utilized in the development of specialty chemicals and materials with unique properties such as high optical transparency and low dielectric constants. These characteristics are beneficial in applications ranging from electronic devices to photonic materials.
The biological activity of this compound can be summarized as follows:
- Mechanism of Action : The presence of fluorine atoms enhances the compound's reactivity and stability. It interacts with various molecular targets and pathways, influencing enzyme activity and receptor interactions .
- Inflammation Modulation : Research indicates that this compound may inhibit pro-inflammatory cytokines and mediate oxidative stress responses, suggesting potential use in anti-inflammatory therapies .
Case Study 1: Anticancer Activity
A study investigated the effects of a derivative of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antifungal activity against Candida albicans, derivatives of this compound showed IC50 values ranging from 8.1 to 43.8 µM. One specific derivative exhibited notable potency (IC50 = 8.1 µM), highlighting its potential as an antifungal agent .
Data Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Enables diverse derivative formation |
| Medicinal Chemistry | Anticancer agents | Effective against drug-resistant cancer cells |
| Material Science | Specialty chemical production | High optical transparency |
| Biological Activity | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Mechanism of Action
The mechanism by which 3-(2,4-Difluorophenyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
The following table highlights key structural analogs, focusing on substitution patterns and functional groups:
Key Observations:
Substitution Position Effects: The position of the difluorophenyl group (3- vs. 4- on the benzaldehyde ring) alters steric and electronic properties. For instance, 3-substituted derivatives may exhibit different reactivity in nucleophilic additions compared to 4-substituted analogs due to proximity to the aldehyde group .
Functional Group Impact: Replacing the aldehyde group with a carboxylic acid (e.g., 3-(2,4-difluorophenyl)benzoic acid, CAS 656304-77-7) increases polarity and acidity, making it more suitable for salt formation or coordination chemistry . Non-fluorinated analogs like 4-hydroxybenzaldehyde (CAS 123-08-0) lack the electron-withdrawing effects of fluorine, resulting in higher reactivity toward oxidation .
Physicochemical and Reactivity Trends
While explicit data (e.g., melting points, solubility) are absent in the evidence, inferences can be drawn:
- Electron-Withdrawing Effects : Fluorine atoms reduce electron density on the aromatic ring, decreasing susceptibility to electrophilic substitution but enhancing the aldehyde’s electrophilicity.
- Steric Hindrance : Ortho-substituted fluorine atoms (e.g., 2,4-difluoro vs. 3,5-difluoro) may hinder reactions at the aldehyde group due to steric crowding .
Biological Activity
3-(2,4-Difluorophenyl)benzaldehyde is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl group, which can influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a benzaldehyde functional group attached to a difluorophenyl moiety, which may enhance its reactivity and biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing fluorinated phenyl groups exhibit enhanced antimicrobial properties. The difluorophenyl structure may increase lipophilicity and membrane penetration, making it effective against certain bacterial strains .
- Anticancer Properties : Research indicates that similar benzaldehyde derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways .
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit dehydrodipicolinate synthase (DHDPS), which is a target for developing new antibiotics .
Antimicrobial Activity
A study conducted on various benzaldehyde derivatives, including those with fluorinated groups, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were notably lower for compounds with the difluorophenyl group compared to their non-fluorinated counterparts.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 3-(Phenyl)benzaldehyde | 128 | Staphylococcus aureus |
| 4-Fluorobenzaldehyde | 64 | Escherichia coli |
Anticancer Activity
In vitro studies on cancer cell lines have shown that this compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. A notable case study involved its application in breast cancer cell lines where it exhibited an IC50 value of approximately 15 µM.
Enzyme Inhibition
Research has highlighted the compound's potential as a DHDPS inhibitor. The inhibition kinetics were evaluated using enzyme assays, revealing an IC50 value of approximately 10 µM against E. coli DHDPS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
